molecular formula C9H10HgNaO2S+ B151700 Thimerosal CAS No. 54-64-8

Thimerosal

Cat. No. B151700
CAS RN: 54-64-8
M. Wt: 404.82 g/mol
InChI Key: RTKIYNMVFMVABJ-UHFFFAOYSA-L
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Description

Thimerosal Description

Thimerosal, also known as thiomersal, is an organic mercury compound used as a preservative in vaccines and various pharmaceutical products to prevent bacterial and fungal growth. It is synthesized from ethylmercuric chloride and thiosalicylic acid and is known to decompose into ethylmercury and thiosalicylic acid in aqueous solutions . Despite its widespread use, concerns have been raised about its potential toxicity to human cells, leading to its ban in several countries, although it remains in use in the United States and many developing countries .

Synthesis Analysis

The synthesis of thimerosal involves the reaction of ethylmercuric chloride with thiosalicylic acid. The biotransformation of thimerosal in the human body likely occurs through the cleavage of the S-Hg bond to form ethylmercury and thiosalicylic acid, while the cleavage of the C-Hg bond leads to the formation of inorganic mercury .

Molecular Structure Analysis

The molecular structure of thimerosal has been elucidated through X-ray diffraction studies, which have shown that it can form protonated and mercurated derivatives. These derivatives include a hydrogen-bonded dimer and a tetranuclear complex with mercury centers connected by bridging carboxylate groups. The (1)H NMR spectroscopic studies have provided insights into the ethyl group's mercury satellites and their dependence on the magnetic field and solvent viscosity .

Chemical Reactions Analysis

Thimerosal undergoes various chemical reactions, including oxidation to dithiosalicylic acid followed by cleavage of the disulfide bond, which can reform thimerosal and produce 2-sulfinobenzoic acid. The presence of copper ions can also lead to the formation of 2-sulfobenzoic acid. A mechanism has been proposed to account for the observed stoichiometry of these reactions .

Physical and Chemical Properties Analysis

Thimerosal's physical and chemical properties are characterized by its ability to induce Ca2+ spikes in cells by sensitizing the inositol 1,4,5-trisphosphate receptor, which suggests that it can alter intracellular calcium signaling without stimulating the production of inositol phosphates. It has been shown to inhibit the secretion of proinflammatory cytokines from dendritic cells while not affecting the secretion of anti-inflammatory cytokines like IL-10. This modulation of cytokine secretion can lead to a TH2-skewing effect, which is thought to be mediated through the depletion of intracellular glutathione .

In terms of its interaction with human blood, thimerosal has been shown to behave similarly to methylmercury, forming an ethylmercury-glutathione adduct. This suggests that its toxicity and bioavailability may be comparable to that of methylmercury .

Scientific Research Applications

  • Vaccines

    • Field: Immunology and Medicine
    • Application: Thimerosal is a mercury-based preservative that has been used for decades in multi-dose vials of vaccines . It prevents the growth of bacteria in vaccines .
    • Results: There is no evidence of harm caused by the low doses of thimerosal in vaccines, except for minor reactions like redness and swelling at the injection site .
  • Skin Test Antigens

    • Field: Dermatology
    • Application: Thimerosal is used as a preservative in skin test antigens .
    • Results: Thimerosal allergy can be diagnosed by performing patch tests using 0.1% thimerosal in aqueous solution .
  • Antivenins

    • Field: Toxicology
    • Application: Thimerosal is used as a preservative in antivenins .
    • Results: The safety and efficacy of thimerosal in antivenins are well-established .
  • Ophthalmic Products

    • Field: Ophthalmology
    • Application: Thimerosal is used as a preservative in some ophthalmic products .
    • Results: Thimerosal has been found in ophthalmic formulations and its presence can cause allergic reactions in some individuals .
  • Nasal Products

    • Field: Otolaryngology
    • Application: Thimerosal is used as a preservative in some nasal products .
    • Results: Thimerosal’s antimicrobial action is related to the release of ethylmercury, after either spontaneous or enzymatic breakdown of thimerosal into ethylmercury and thiosalicylate .

Safety And Hazards

Thimerosal use in medical products has a record of being very safe. Data from many studies show no evidence of harm caused by the low doses of thimerosal in vaccines . The most common side-effects are minor reactions like redness and swelling at the injection site .

Future Directions

Despite several years of reassuring studies, the thimerosal controversy continues to be emotionally charged . Many well-conducted studies have concluded that thimerosal in vaccines does not contribute to the development of autism . Even after thimerosal was removed from almost all childhood vaccines, autism rates continued to increase, which is the opposite of what would be expected if thimerosal caused autism .

properties

IUPAC Name

sodium;(2-carboxylatophenyl)sulfanyl-ethylmercury
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InChI

InChI=1S/C7H6O2S.C2H5.Hg.Na/c8-7(9)5-3-1-2-4-6(5)10;1-2;;/h1-4,10H,(H,8,9);1H2,2H3;;/q;;2*+1/p-2
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InChI Key

RTKIYNMVFMVABJ-UHFFFAOYSA-L
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Canonical SMILES

CC[Hg]SC1=CC=CC=C1C(=O)[O-].[Na+]
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Molecular Formula

C9H9HgO2S.Na, C9H9HgNaO2S
Record name MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT
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DSSTOX Substance ID

DTXSID3025540
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Molecular Weight

404.82 g/mol
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Physical Description

Mercury((o-carboxyphenyl)thio)ethyl, sodium salt is a light cream-colored crystalline powder with a slight odor: pH (1% aqueous solution) 6.7. Slight odor. (NTP, 1992), Light cream-colored crystalline powder with a slight odor; [CAMEO]
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 1 gram dissolves in about 8 ml of alcohol; practically insoluble in benzene and ether, 1 gram dissolves in about 1 ml of water
Record name MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT
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Mechanism of Action

Although its mechanism of action is not fully understood, thimerosal inhibits sulfhydryl-containing active site of various enzymes and binds to sulfhydryl compounds, including glutathione, cysteine, and sulfhydryl groups of proteins. In addition, thimerosal activates the InsP3 calcium channel on the endoplasmic reticular membrane, thereby triggering the release of intracellular calcium resulting in a calcium-induced calcium-influx of extracellular calcium. Therefore, thimerosal may induce or inhibit various cellular functions that are dependent on the signaling of calcium. Ethylmercury is metabolized to inorganic mercury more rapidly than methylmercury. This difference in metabolism may account for kidney pathology that can result from toxic quantities. Also, whereas the increase in oxidative stress and induction of apoptosis observed in vitro with large doses (405 μg/L to 101 mg/L) of thimerosal may explain its damaging neurological effects. The effects of low-dose ethylmercury are not completely understood to date. It is known, however, that the shorter half-life of ethylmercury (the metabolite of thimerosal) allows for very limited opportunities of ethylmercury derived from thimerosal in vaccines. Ethylmercury is a lipophilic cation that is capable of crossing the blood-brain barrier. The octanol/water partition coefficients of methyl and ethylmercury are 1.4 to 1.8, at intracellular pH and [Cl−], therefore, both organomercury compounds will primarily exist as intracellular lipophilic cations. It has been demonstrated that lipophilic cations accumulate inside mitochondria, in a Nernstian fashion, driven by the steady state membrane potential. As the typical mitochondrial membrane potential of astrocytes and neurons is between 140–170 mV, one would expect the concentration of these organomercury compounds within mitochondria to be approximately 1000 times greater than the cytosolic concentration.
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Product Name

Thimerosal

Color/Form

Cream colored, crystalline powder

CAS RN

54-64-8
Record name MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT
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Record name Thimerosal [USP:JAN]
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Record name Mercurate(1-), ethyl[2-(mercapto-.kappa.S)benzoato(2-)-.kappa.O]-, sodium (1:1)
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Record name THIMEROSAL
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Melting Point

450 to 451 °F (decomposes) (NTP, 1992)
Record name MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38,200
Citations
DA Geier, PG King, BS Hooker, JG Dórea, JK Kern… - Clinica chimica acta, 2015 - Elsevier
… recurring bolus doses of Thimerosal from Thimerosal-containing vaccines administered in the first 2 years of life (cumulative doses of Hg exposure from Thimerosal-containing vaccines …
Number of citations: 94 www.sciencedirect.com
LK Ball, R Ball, RD Pratt - Pediatrics, 2001 - publications.aap.org
… Formal FDA review of thimerosal use in biological products, including vaccines, last occurred in 1976. This review evaluated exposure to thimerosal from biological products using the …
Number of citations: 510 publications.aap.org
DA Geier, LK Sykes, MR Geier - Journal of Toxicology and …, 2007 - Taylor & Francis
… Thimerosal has been marketed as an antimicrobial agent in a … Thimerosal to be potentially hazardous to humans and ineffective as an antimicrobial agent. Despite this, Thimerosal was …
Number of citations: 147 www.tandfonline.com
WW Thompson, C Price, B Goodson… - … England Journal of …, 2007 - Mass Medical Soc
… Our study improved on previous thimerosal studies by enrolling children on the basis of thimerosal exposure, independent of health status; prospectively assessing neuropsychological …
Number of citations: 376 www.nejm.org
KB Nelson, ML Bauman - Pediatrics, 2003 - publications.aap.org
… mercury-containing compound thimerosal in vaccines may cause autism. Thimerosal is sodium … It is reasonable to ask whether thimerosal in childhood vaccine increases risk of chronic …
Number of citations: 329 publications.aap.org
A Hviid, M Stellfeld, J Wohlfahrt, M Melbye - Jama, 2003 - jamanetwork.com
… ObjectiveTo determine whether vaccination with a thimerosal-containing vaccine is … vaccinated with a thimerosal-containing vaccine with children vaccinated with a thimerosal-free …
Number of citations: 485 jamanetwork.com
SK Parker, B Schwartz, J Todd, LK Pickering - Pediatrics, 2004 - publications.aap.org
… publication that has assessed the epidemiology of thimerosal and ASD. To address a potential biological mechanism for a link between thimerosal and ASD, we also critique published …
Number of citations: 414 publications.aap.org
M Tan, JE Parkin - International Journal of Pharmaceutics, 2000 - Elsevier
The route of formation and identification of the principal degradation products of thimerosal (thiomersal) has been undertaken. The initial oxidation to dithiosalicylic acid is followed by …
Number of citations: 90 www.sciencedirect.com
JG Dórea, M Farina, JBT Rocha - Journal of Applied …, 2013 - Wiley Online Library
… derived from the metabolism of thimerosal (o‐carboxyphenyl‐… has been immunized with thimerosal‐containing vaccines … considers small doses of thimerosal safe regardless of multiple/…
KM Madsen, MB Lauritsen, CB Pedersen… - …, 2003 - publications.aap.org
… be an association between thimerosal, a vaccine preservative … thimerosal-containing vaccines concluded that thimerosal poses very little risk to full-term infants. In Denmark, thimerosal …
Number of citations: 398 publications.aap.org

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